5-Methylene-1,3-thiazolidine-2-thione
CAS No.: 52829-72-8
Cat. No.: VC21326771
Molecular Formula: C4H5NS2
Molecular Weight: 131.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 52829-72-8 |
---|---|
Molecular Formula | C4H5NS2 |
Molecular Weight | 131.2 g/mol |
IUPAC Name | 5-methylidene-1,3-thiazolidine-2-thione |
Standard InChI | InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h1-2H2,(H,5,6) |
Standard InChI Key | YQRRLOOOZNMRIP-UHFFFAOYSA-N |
SMILES | C=C1CNC(=S)S1 |
Canonical SMILES | C=C1CNC(=S)S1 |
Introduction
Physical and Chemical Properties
5-Methylene-1,3-thiazolidine-2-thione possesses well-defined physical and chemical properties that determine its behavior in chemical reactions and biological systems. The compound's fundamental characteristics are summarized in Table 1 below:
Table 1: Physical and Chemical Properties of 5-Methylene-1,3-thiazolidine-2-thione
Property | Value |
---|---|
CAS Number | 52829-72-8 |
Molecular Formula | C₄H₅NS₂ |
Molecular Weight | 131.219 g/mol |
Exact Mass | 130.986 |
Polar Surface Area (PSA) | 76.46000 |
LogP | 0.96830 |
The structural configuration of 5-Methylene-1,3-thiazolidine-2-thione features a five-membered ring with both nitrogen and sulfur atoms incorporated into the heterocyclic framework. The methylene group at position 5 creates a specific reactivity profile that distinguishes this compound from other thiazolidine-2-thione derivatives . The relatively moderate LogP value of 0.96830 suggests a balanced lipophilic-hydrophilic character, which may facilitate its penetration through biological membranes while maintaining reasonable water solubility.
Additionally, the compound's polar surface area of 76.46000 provides insights into its potential for hydrogen bonding and other polar interactions, which are critical factors in drug-like properties and molecular recognition events. These physical properties collectively contribute to the compound's utility in various research contexts.
Structural Analysis
The molecular structure of 5-Methylene-1,3-thiazolidine-2-thione presents several noteworthy features that influence its chemical behavior. The five-membered heterocyclic ring contains a nitrogen atom at position 3 and a sulfur atom within the ring structure. The thione (C=S) group at position 2 represents a key functional group that contributes significantly to the compound's reactivity profile.
The methylene group at position 5 introduces a point of unsaturation in the molecule, creating an exocyclic double bond that can participate in various chemical transformations. This structural feature distinguishes 5-Methylene-1,3-thiazolidine-2-thione from the parent thiazolidine-2-thione and influences its potential applications in organic synthesis.
Like other thiazolidine-2-thione derivatives, this compound may exhibit tautomerism between thione and thiol forms, a characteristic property that has significant implications for its behavior in chemical reactions . This tautomeric behavior potentially enables its application as a versatile reagent in various synthetic transformations, particularly in contexts where such reactivity is advantageous.
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